molecular formula C9H13NS B8604101 3-(2-(Methylthio)ethyl)aniline

3-(2-(Methylthio)ethyl)aniline

Cat. No.: B8604101
M. Wt: 167.27 g/mol
InChI Key: JUJQFSULWFLVDF-UHFFFAOYSA-N
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Description

3-(2-(Methylthio)ethyl)aniline is a sulfur-containing aromatic amine with the molecular formula C₉H₁₃NS. Its structure consists of an aniline ring substituted at the meta position with a 2-(methylthio)ethyl group (–CH₂CH₂SCH₃). This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The methylthioethyl group introduces steric bulk and electron-rich sulfur, which can influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)aniline

InChI

InChI=1S/C9H13NS/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6,10H2,1H3

InChI Key

JUJQFSULWFLVDF-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=CC(=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 3-(2-(Methylthio)ethyl)aniline, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituent Position/Group Molecular Weight Key Features/Applications References
3-(Methylthio)aniline C₇H₉NS –SCH₃ at meta position 139.22 Intermediate in dye synthesis; hazardous (H317, H318)
2-(Methylthio)aniline C₇H₉NS –SCH₃ at ortho position 139.22 Higher reactivity due to proximity to –NH₂; used in heterocycle synthesis
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline C₁₉H₂₅NO₃ –OCH₂CH₂O– and ethoxybenzyl groups 315.41 Potential surfactant or ligand; higher lipophilicity
3-Ethynyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline C₁₅H₁₅NS Ethynyl and thiophene substituents 241.35 Likely used in optoelectronics due to conjugated system

Key Differences in Physicochemical Properties

Compounds with ethoxy groups (e.g., N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline) exhibit even higher lipophilicity due to extended alkyl chains .

Reactivity :

  • 3-(Methylthio)aniline undergoes electrophilic substitution at the para position to the –NH₂ group, while the ortho isomer (2-(Methylthio)aniline) may exhibit steric hindrance .
  • The ethynyl group in 3-Ethynyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline enables click chemistry applications, a feature absent in the target compound .

Toxicity and Safety :

  • Both 2- and 3-(Methylthio)aniline derivatives are classified as hazardous (e.g., H317: skin sensitization; H318: eye damage) . The ethyl group in this compound may mitigate volatility, reducing inhalation risks.

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